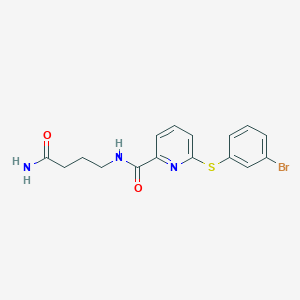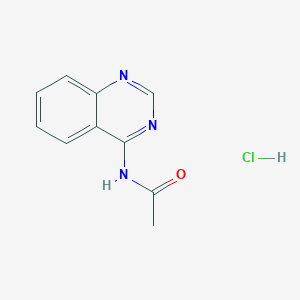![molecular formula C15H17N5 B6749422 3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6749422.png)
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile is a compound that features a 1,2,4-triazole ring, a piperidine ring, and a benzonitrile group. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Introduction of the benzonitrile group: The benzonitrile group can be introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the benzonitrile group, such as benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Benzonitrile derivatives: These compounds are used in various chemical and pharmaceutical applications.
Uniqueness
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile is unique due to the combination of the triazole, piperidine, and benzonitrile moieties in a single molecule, which imparts a distinct set of chemical and biological properties .
Eigenschaften
IUPAC Name |
3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-9-12-4-3-5-13(8-12)10-20-7-2-1-6-14(20)15-17-11-18-19-15/h3-5,8,11,14H,1-2,6-7,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMIKVBOCBNWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC=NN2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6749348.png)


![N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6749366.png)
![1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6749379.png)
![N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B6749383.png)

![3,6-dimethyl-N-[2-(triazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6749396.png)
![2-[3-[2-(1-Methylbenzimidazol-2-yl)piperidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749410.png)

![N-[1-(2-chlorophenyl)ethyl]-N-methyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6749428.png)
![2-Azabicyclo[4.1.0]heptan-2-yl-(2,3,4,5-tetrafluorophenyl)methanone](/img/structure/B6749438.png)
![2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749441.png)
![6-[5-(1-Benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidin-4-amine](/img/structure/B6749446.png)
